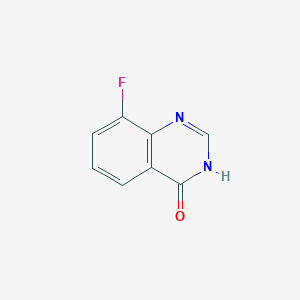

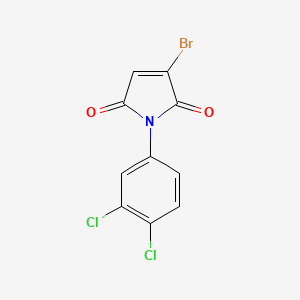

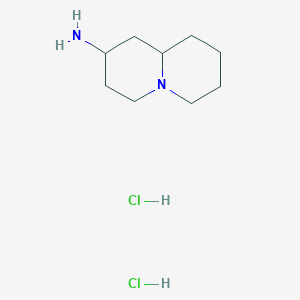

![molecular formula C8H12N4O B1449569 {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol CAS No. 1566796-31-3](/img/structure/B1449569.png)

{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol

Descripción general

Descripción

“{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol” is a chemical compound that belongs to the class of heterocyclic compounds known as triazolopyrimidines . These compounds are characterized by a triazolo[1,5-a]pyrimidine core structure, which consists of a pyrimidine fused to a triazole ring .

Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Aplicaciones Científicas De Investigación

Synthesis Methodology

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Biological Activities

This compound exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Anticancer Applications

[1,2,4]Triazolo[1,5-a]pyrimidine derivatives have shown remarkable research attention as anticancer agents acting on different targets, such as tubulin, LSD1, and CDK2 . They have exhibited potent antitumor activities .

Antifungal Applications

Triazole nucleus is present as a central structural component in a number of drug classes such as antifungal . The commercially available triazole-containing drugs include fluconazole and voriconazole .

Antidepressant Applications

Triazole derivatives are also used as antidepressants . Commercially available drugs in this category include trazodone and nefazodone .

Antihypertensive Applications

Triazole derivatives are used as antihypertensives . An example of a commercially available drug in this category is trapidil .

Antiepileptic Applications

Triazole derivatives are used as antiepileptics . An example of a commercially available drug in this category is rufinamide .

Sedative-Hypnotic Applications

Triazole derivatives are used as sedative-hypnotics . An example of a commercially available drug in this category is estazolam .

Direcciones Futuras

The future directions for research on “{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of similar compounds under microwave conditions has been reported, which could offer advantages in terms of reaction speed and efficiency .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors.

Mode of Action

Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially leading to changes in cellular processes.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .

Result of Action

Based on the pharmacological activities of similar compounds, potential effects could include inhibition of cell growth and proliferation, reduction of inflammation and oxidative stress, inhibition of viral replication, and modulation of enzymatic activity .

Propiedades

IUPAC Name |

(4,5-dimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-6-7(4-13)3-12-8(11(6)2)9-5-10-12/h5,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLBIRMCIIOZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN2C(=NC=N2)N1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)

![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)

![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)

![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)

![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)